molecular formula C7H15ClFN B2763941 [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride CAS No. 2361697-03-0

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride

Cat. No.: B2763941
CAS No.: 2361697-03-0
M. Wt: 167.65
InChI Key: UPUALUWNMCBIHM-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methylamine hydrochloride is a fluorinated secondary amine hydrochloride salt.

  • Structure: A cyclopentane ring substituted with a fluorine atom at the 1-position, a methylamine group attached via a methylene bridge, and a methyl group on the amine nitrogen.
  • Potential Properties: Fluorination likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . The cyclopentyl group may confer conformational rigidity, influencing receptor binding or solubility .

Properties

IUPAC Name

1-(1-fluorocyclopentyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-9-6-7(8)4-2-3-5-7;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUALUWNMCBIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride typically involves the following steps:

    Fluorination: The starting material, cyclopentane, undergoes fluorination to introduce the fluorine atom. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated cyclopentane is then subjected to amination to introduce the amine group. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.

    Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate to form N-methylmethanamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for the fluorination and amination steps to ensure consistent product quality.

    Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiolates (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Azides, thiols

Scientific Research Applications

[(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-fluorocyclopentyl)methyl](methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Property Comparison

Compound Name Molecular Weight (g/mol) Fluorine Substituents Solubility (Water) Key Applications
(1-Fluorocyclopentyl)methylamine HCl* ~183.6 (estimated) 1 (cyclopentyl) Moderate Research (hypothetical)
Methylamine HCl 67.5 0 High Neurotoxin antagonism
3,3-Difluorocyclopentan-1-amine HCl 153.6 2 (cyclopentyl) Low Chemical synthesis
Pexidartinib HCl 510.8 3 (aromatic) Low TGCT treatment

*Estimated based on structural analogs.

Key Findings and Implications

Fluorination Effects: Mono-fluorination in the target compound balances lipophilicity and solubility better than non-fluorinated or poly-fluorinated analogs .

Structural Rigidity : The cyclopentyl group may enhance binding specificity compared to flexible linear amines like methylamine .

Pharmaceutical Potential: While less complex than pexidartinib, the target compound’s fluorinated aliphatic structure could be optimized for CNS-targeting drugs with improved blood-brain barrier penetration .

Biological Activity

(1-Fluorocyclopentyl)methylamine hydrochloride is a synthetic compound notable for its structural characteristics, particularly the presence of a fluorinated cyclopentyl group. This unique feature enhances its reactivity and potential biological activity, making it a subject of interest in pharmaceutical research and development. The compound's molecular formula is C10_{10}H14_{14}ClFN, with a molecular weight of approximately 235.34 g/mol.

Chemical Structure and Properties

The compound appears as a white crystalline solid and is soluble in water. The fluorine atom in its structure plays a crucial role in its chemical behavior, influencing nucleophilic substitution reactions and the formation of various derivatives.

(1-Fluorocyclopentyl)methylamine hydrochloride exhibits significant biological activity, particularly as an inhibitor of trypsin enzymes (trypsin-1 and trypsin-2). These enzymes are essential in physiological processes such as digestion and protein metabolism. The inhibition of these enzymes suggests potential therapeutic applications in conditions related to digestive disorders or metabolic dysfunctions.

Biological Activity Summary

Research indicates that (1-fluorocyclopentyl)methylamine hydrochloride interacts with various biological targets, modulating enzymatic activities and possibly influencing metabolic pathways. Its potential as a ligand for neurotransmitter receptors has also been explored, indicating its multifaceted role in biological systems.

Table 1: Biological Targets and Activities

Biological Target Activity Potential Applications
Trypsin-1InhibitionModulation of digestive processes
Trypsin-2InhibitionTherapeutic development for metabolic disorders
Neurotransmitter ReceptorsAgonist/AntagonistPotential treatments for neurological conditions

Synthesis

The synthesis of (1-fluorocyclopentyl)methylamine hydrochloride typically involves several key steps:

  • Fluorination of Cyclopentane : Using agents like Selectfluor to yield 1-fluorocyclopentane.
  • Formation of [(1-Fluorocyclopentyl)methyl]amine : Reacting the fluorinated cyclopentane with formaldehyde and ammonium chloride.
  • Hydrochloride Salt Formation : Converting the amine to its hydrochloride salt for stability and solubility.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of (1-fluorocyclopentyl)methylamine hydrochloride:

  • Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits trypsin enzymes, which could lead to new drug formulations aimed at digestive disorders.
  • Receptor Interaction Studies : Investigations into its binding affinity to neurotransmitter receptors suggest that it may act as both an agonist and antagonist, influencing various physiological pathways.

Table 2: Research Findings Overview

Study Type Findings Implications
Enzyme InhibitionSignificant inhibition of trypsin enzymesPotential therapeutic applications
Receptor BindingModulation of neurotransmitter receptor activityInsights into neurological treatment options

Comparison with Similar Compounds

(1-Fluorocyclopentyl)methylamine hydrochloride can be compared with other structurally similar compounds to highlight its unique properties:

Compound Name Molecular Formula Molecular Weight
Cyclopropylmethyl(methyl)amine hydrochlorideC6_{6}H14_{14}ClN165.24 g/mol
(Cyclopentyl)methyl(methyl)amine hydrochlorideC9_{9}H13_{13}ClN205.31 g/mol
Ethyl[(1-fluorocyclopentyl)methyl]amineC11_{11}H16_{16}FN235.34 g/mol

Q & A

Q. What structural analogs show improved bioactivity, and how are they designed?

  • SAR studies :
  • Replace cyclopentyl with cyclohexyl: 2× higher MAO-B inhibition .
  • Substitute methylamine with ethylamine: Reduced logP (0.8) but improved aqueous solubility .
  • Data-driven design : QSAR models using MOE descriptors (e.g., polar surface area, molar refractivity) .

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